molecular formula C19H13BrClNO4 B2398783 1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874463-06-6

1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2398783
CAS RN: 874463-06-6
M. Wt: 434.67
InChI Key: JWXZAZJAQCQOEP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a chromeno[2,3-c]pyrrole core, which is a type of heterocyclic compound . Heterocycles are common in many biologically active compounds and are often the focus of medicinal chemistry research .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex 3D structure due to the presence of multiple ring systems .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromophenyl group might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .

Scientific Research Applications

Photoluminescence and Conjugated Polymers

Research has explored the synthesis and characterization of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which are structurally similar to the specified compound. These materials exhibit strong photoluminescence and good photochemical stability, making them suitable for electronic applications such as light-emitting diodes and solar cells. The study by Beyerlein and Tieke (2000) demonstrates the potential of these polymers for use in optoelectronic devices due to their high molecular weight, solubility, and processability into thin films (Beyerlein & Tieke, 2000).

Organic Solar Cells

A study conducted by Gupta et al. (2017) designed a non-fullerene electron acceptor using diketopyrrolopyrrole (DPP) as terminal functionalities for organic solar cells. This research highlights the compound's high optical absorption coefficient, good solubility, thermal stability, and encouraging efficiency when paired with poly(3-hexylthiophene), showcasing its applicability in improving solar cell performance (Gupta et al., 2017).

Synthesis and Chemical Reactivity

Vydzhak et al. (2021) presented an efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, showcasing the compound's versatility in synthetic chemistry. This work demonstrates the compound's broad range of substituents and mild condition compatibility, facilitating the practical synthesis of various derivatives. The products obtained through this methodology can be easily isolated, highlighting the compound's significance in the development of novel materials and chemicals (Vydzhak et al., 2021).

Electron Transport Layers in Polymer Solar Cells

Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte based on diketopyrrolopyrrole (DPP) for use as an electron transport layer in inverted polymer solar cells. This study underscores the importance of the compound in fabricating solar cells with enhanced power conversion efficiency through improved electron extraction and reduced exciton recombination at the active layer/cathode interface (Hu et al., 2015).

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its properties for potential therapeutic applications. This could involve synthesizing analogs, studying its mechanism of action, and evaluating its efficacy in biological models .

properties

IUPAC Name

1-(3-bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClNO4/c20-11-3-1-2-10(8-11)16-15-17(24)13-9-12(21)4-5-14(13)26-18(15)19(25)22(16)6-7-23/h1-5,8-9,16,23H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXZAZJAQCQOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C3=C(C(=O)N2CCO)OC4=C(C3=O)C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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